molecular formula C6H11NO3 B8646697 3-Hexanone, 6-nitro- CAS No. 101009-82-9

3-Hexanone, 6-nitro-

Cat. No. B8646697
Key on ui cas rn: 101009-82-9
M. Wt: 145.16 g/mol
InChI Key: REKPTZKEGCXNHL-UHFFFAOYSA-N
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Patent
US06878848B2

Procedure details

A solution of sodium methoxide in MeOH (4.6M, 6.46 mL, 29.7 mmol, 0.25 equiv) was added to a solution of ethyl vinyl ketone (11.78 mL, 119 mmol, 1 equiv) and nitromethane (19.3 mL, 357 mmol, 3 equiv) in MeOH (30 mL, 3 vol) at −30° C. The reaction mixture was then warmed to −10° C. for 1.5 h, quenched with half saturated ammonium chloride solution (100 mL), and then extracted with dichloromethane (3×100 mL). The combined organics were dried over sodium sulfate, concentrated and then stripped from toluene (2×100 mL) and MeOH (100 mL) to provide 15.2 g of approximately 95% pure 6-nitro-hexan-3-one as determined by 1H NMR.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.78 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.46 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH:4]([C:6]([CH2:8][CH3:9])=[O:7])=[CH2:5].[N+:10]([CH3:13])([O-:12])=[O:11]>CO>[N+:10]([CH2:13][CH2:5][CH2:4][C:6](=[O:7])[CH2:8][CH3:9])([O-:12])=[O:11] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
11.78 mL
Type
reactant
Smiles
C(=C)C(=O)CC
Name
Quantity
19.3 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
6.46 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with half saturated ammonium chloride solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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